2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide
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Overview
Description
2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C18H20ClN3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known therapeutic agent used in the treatment of leukemia, which also contains a piperazine moiety.
Olanzapine: An antipsychotic medication with a similar piperazine structure.
Pyrazinamide: An anti-tubercular agent with structural similarities.
Uniqueness
2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H21ClN4OS |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21ClN4OS/c1-23-10-12-24(13-11-23)15-8-6-14(7-9-15)21-19(26)22-18(25)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3,(H2,21,22,25,26) |
InChI Key |
LFXRTKQGKSKWEF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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